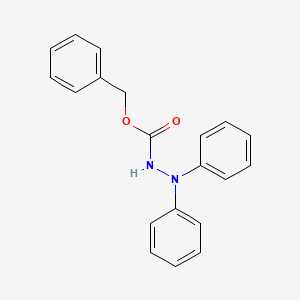
Benzyl 2,2-diphenylhydrazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2,2-diphenylhydrazine-1-carboxylate is an organic compound that features a benzyl group attached to a hydrazine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,2-diphenylhydrazine-1-carboxylate typically involves the reaction of benzyl chloride with 2,2-diphenylhydrazine in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming this compound oxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: this compound oxide
Reduction: Benzyl 2,2-diphenylhydrazine
Substitution: Various benzyl-substituted derivatives
科学的研究の応用
Benzyl 2,2-diphenylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Benzyl 2,2-diphenylhydrazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Benzyl 2,2-diphenylhydrazine: Lacks the carboxylate group, making it less reactive in certain chemical reactions.
Benzyl 2,2-diphenylhydrazine-1-carboxamide: Contains an amide group instead of a carboxylate, altering its chemical properties and reactivity.
Uniqueness: Benzyl 2,2-diphenylhydrazine-1-carboxylate is unique due to its combination of a benzyl group with a hydrazine derivative and a carboxylate group. This structure provides a balance of reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
37637-38-0 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
benzyl N-(N-phenylanilino)carbamate |
InChI |
InChI=1S/C20H18N2O2/c23-20(24-16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,21,23) |
InChIキー |
VJBKDXVFRGAVTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NN(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


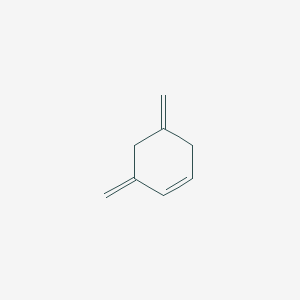
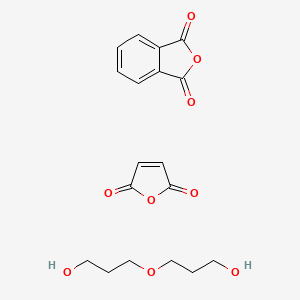
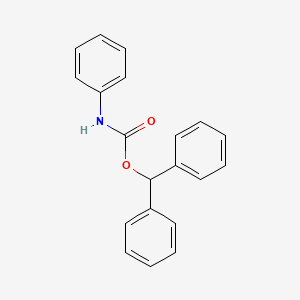
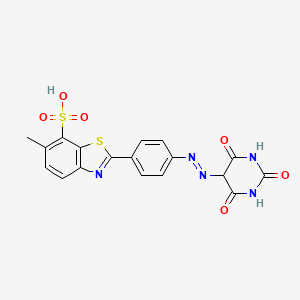
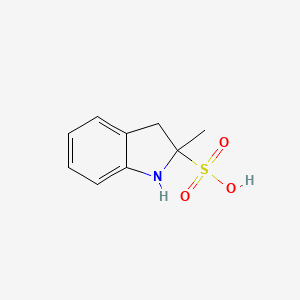
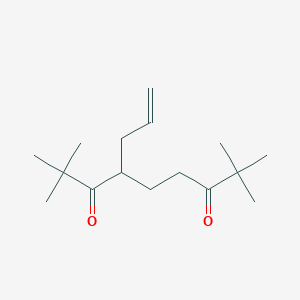
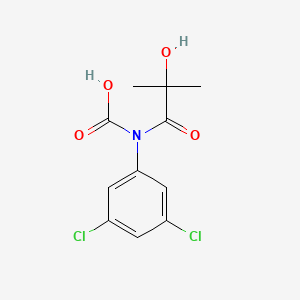

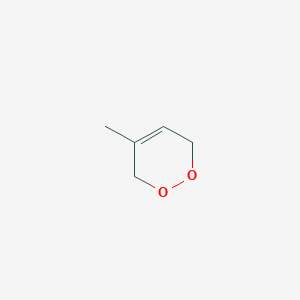
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
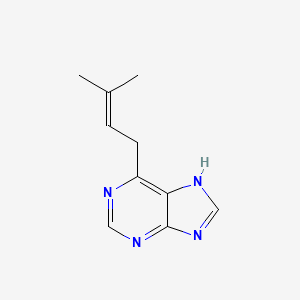
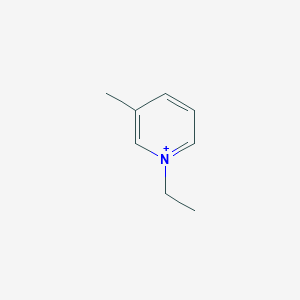
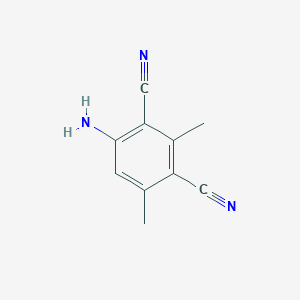
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
